8-Fluoranthenemethanol 8-Fluoranthenemethanol
Brand Name: Vulcanchem
CAS No.: 135295-00-0
VCID: VC18504832
InChI: InChI=1S/C17H12O/c18-10-11-7-8-13-14-5-1-3-12-4-2-6-15(17(12)14)16(13)9-11/h1-9,18H,10H2
SMILES:
Molecular Formula: C17H12O
Molecular Weight: 232.28 g/mol

8-Fluoranthenemethanol

CAS No.: 135295-00-0

Cat. No.: VC18504832

Molecular Formula: C17H12O

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoranthenemethanol - 135295-00-0

Specification

CAS No. 135295-00-0
Molecular Formula C17H12O
Molecular Weight 232.28 g/mol
IUPAC Name fluoranthen-8-ylmethanol
Standard InChI InChI=1S/C17H12O/c18-10-11-7-8-13-14-5-1-3-12-4-2-6-15(17(12)14)16(13)9-11/h1-9,18H,10H2
Standard InChI Key FILGBJILVWQQMH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

8-Fluoranthenemethanol belongs to the class of non-alternant PAHs, distinguished by its fused aromatic rings that include a five-membered ring structure. The parent compound, fluoranthene (CAS 206-44-0), consists of a naphthalene unit fused to a benzene ring via a five-membered ring . The substitution of a hydroxymethyl group (-CH2_2OH) at the 8-position introduces polarity and reactivity, altering its physical and chemical behavior compared to unsubstituted fluoranthene.

The compound’s IUPAC name is 8-(hydroxymethyl)fluoranthene, and it is alternatively referred to as fluoranthen-8-ylmethanol. Its structure has been validated through spectral data, though detailed crystallographic studies remain scarce .

PropertyValue
CAS Registry Number135295-00-0
Molecular FormulaC17H12O\text{C}_{17}\text{H}_{12}\text{O}
Molecular Weight232.29 g/mol
Synonyms8-Hydroxymethylfluoranthene

Synthesis and Reactivity

Chemical Reactivity

The hydroxymethyl group confers reactivity toward oxidation and esterification. For instance:

  • Oxidation: 8-Fluoranthenemethanol can be oxidized to 8-fluoranthenecarboxylic acid using strong oxidizing agents like KMnO4_4.

  • Esterification: Reacts with acyl chlorides to form esters, enhancing its solubility for industrial applications .

Electronic structure calculations (MNDO/PM3 methods) suggest that the carbocation intermediate formed during heterolytic cleavage of the C-OH bond is relatively stable, contributing to its mutagenic potential .

Applications and Industrial Relevance

Research and Development

8-Fluoranthenemethanol serves as a precursor in the synthesis of:

  • Fluorescent probes: Its rigid aromatic structure facilitates π-π interactions, making it suitable for designing sensors for environmental PAH detection.

  • Polymer additives: Incorporated into conducting polymers to modify electronic properties .

Toxicological Profile

Mutagenicity

8-Fluoranthenemethanol exhibits significant mutagenic activity in the Ames test:

  • Test System: Salmonella typhimurium strains TA98 and TA100.

  • Results: Induces 20–6000 revertants/nmol, with higher activity in TA98 .

  • Mechanism: Intercalation into DNA followed by carbocation formation, leading to alkylation of nucleobases .

Environmental Impact

As a PAH derivative, it is persistent in soil and sediments. Microbial degradation pathways remain understudied, though analogous compounds like 8:2 fluorotelomer alcohol are metabolized by Pseudomonas species via cometabolic processes .

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